7-Methyltetracene-5,12-dione
Description
7-Methyltetracene-5,12-dione is a polycyclic aromatic compound featuring a tetracene backbone (four linearly fused benzene rings) with two ketone groups at positions 5 and 12 and a methyl substituent at position 5. Tetracenequinones, such as those substituted with hydroxyl, methoxy, or alkyl groups, are often studied for their biological activities (e.g., antitumor, antibiotic) and photochemical properties . The methyl group at position 7 likely influences electronic properties, solubility, and intermolecular interactions compared to other derivatives.
Properties
Molecular Formula |
C19H12O2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7-methyltetracene-5,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-5-4-6-12-9-16-17(10-15(11)12)19(21)14-8-3-2-7-13(14)18(16)20/h2-10H,1H3 |
InChI Key |
ULMMIETWCKVLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetracene-5,12-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (2-(dimethoxymethyl)phenyl)methanol with 1,4-naphthoquinone in the presence of glacial acetic acid and water, followed by heating at 100°C for 12 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Methyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted tetracene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
7-Methyltetracene-5,12-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyltetracene-5,12-dione involves its interaction with DNA and proteins. The compound predominantly binds to the minor groove of DNA, disrupting the replication process and leading to cell death. This interaction is facilitated by its planar structure, which allows it to intercalate between DNA base pairs . Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Key Observations :
- Electrochemical Properties : Fluorinated derivatives (e.g., CF3 at C8) exhibit altered redox behavior, making them suitable for photodynamic therapy applications .
- Biological Activity : Hydroxyl groups at C6 and C11 correlate with antibiotic and antitumor activities, as seen in Streptomyces-derived compounds . Doxorubicin’s glycoside moiety enhances DNA intercalation efficiency .
Solubility and Bioactivity
- Hydroxylated Derivatives : 6,11-Dihydroxytetracene-5,12-dione (MW 290.27) has moderate solubility in polar solvents due to hydrogen bonding, facilitating interactions with biological targets .
- Methylated Derivatives : this compound’s lower polarity may limit solubility in aqueous media but enhance penetration into lipid-rich environments (e.g., cell membranes) .
- Glycosylated Derivatives : Doxorubicin’s sugar moiety significantly improves water solubility and target specificity, underscoring the role of functional groups in drug design .
Hazard and Structural Alerts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
